3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine chemical structure and properties
3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine chemical structure and properties
Topic: 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine Chemical Structure and Properties Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary & Critical Stability Warning
3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine (also referred to as 3-(bromomethyl)-7-azaindole) is a highly reactive electrophilic intermediate used primarily in the synthesis of kinase inhibitors (e.g., derivatization of the Vemurafenib scaffold).
CRITICAL ALERT: Unlike its aryl bromide counterpart (3-bromo-7-azaindole), the 3-(bromomethyl) derivative is chemically unstable as a free base. It possesses a "benzylic-like" bromide that is hyper-activated by the electron-rich pyrrole ring.
-
Instability Mechanism: The lone pair on the pyrrole nitrogen (N1) can donate electron density to expel the bromide leaving group, forming a highly reactive aza-fulvene intermediate. This leads to rapid self-polymerization or hydrolysis if not stored under strictly anhydrous, acidic, or cryogenic conditions.
-
Operational Recommendation: This compound should generally be generated in situ and reacted immediately, or isolated and stored as its hydrobromide salt.
Chemical Identity & Structural Analysis[1][2][3][4]
It is imperative to distinguish this alkylating agent from the commercially ubiquitous aryl bromide.
| Property | Target Compound | Common Confusion (Do Not Use) |
| Chemical Name | 3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine | 3-Bromo-1H-pyrrolo[2,3-b]pyridine |
| Structure Description | Alkyl Bromide (CH₂Br group at C3) | Aryl Bromide (Br atom directly on C3) |
| Reactivity | Electrophile ( | Nucleophile partner (Suzuki/Buchwald) |
| CAS Number | Not routinely assigned to free base due to instability | 74420-15-8 |
| Molecular Formula | ||
| Molecular Weight | 211.06 g/mol | 197.03 g/mol |
Electronic Properties
The 7-azaindole scaffold is a bioisostere of indole and purine.[1] The pyridine nitrogen (N7) withdraws electron density from the
Synthesis & Handling Protocols
Validated Synthetic Pathway
Direct bromination of 7-azaindole yields the aryl bromide. To access the bromomethyl derivative, one must proceed through the aldehyde and alcohol intermediates.
Step 1: Vilsmeier-Haack Formylation
-
Reagents:
, DMF, 7-azaindole. -
Product: 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
-
Note: The electron-deficient pyridine ring requires slightly more forcing conditions than indole formylation.
Step 2: Reduction to Alcohol
-
Reagents:
, Methanol. -
Product: (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (Alcohol Intermediate).
Step 3: Bromination (The Critical Step)
-
Reagents:
(Phosphorus tribromide) in or THF (0°C). -
Alternative: Appel Reaction (
).
Experimental Protocol: In Situ Generation
This protocol minimizes isolation risks by reacting the bromide immediately with a nucleophile.
-
Preparation: Dissolve (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (1.0 equiv) in anhydrous THF under
atmosphere. -
Activation: Cool to 0°C . Add
(0.4 equiv) dropwise.-
Scientist's Note: A white precipitate (the hydrobromide salt) may form. Do not allow the temperature to rise above 10°C to prevent polymerization.
-
-
Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (use basic eluent to neutralize salt on plate).
-
Coupling: Add the nucleophile (e.g., secondary amine) and a non-nucleophilic base (DIPEA) directly to the cold mixture. Allow to warm to RT only after nucleophile addition.
Caption: Step-wise synthesis pathway highlighting the critical instability of the bromomethyl intermediate.
Reactivity Profile & Mechanism
The high reactivity of 3-(bromomethyl)-7-azaindole is driven by the formation of an aza-fulvene intermediate. This mechanism explains both its utility as a potent electrophile and its tendency to decompose.
Mechanism of Activation (Aza-Fulvene)
When treated with a base or simply in polar media, the pyrrole nitrogen lone pair pushes electron density into the ring, expelling the bromide.
-
Ionization: Loss of
generates a resonance-stabilized carbocation. -
Elimination: Deprotonation of N1 leads to the neutral aza-fulvene (6-methylene-6H-pyrrolo[2,3-b]pyridine derivative).
-
Capture: This intermediate reacts diffusion-controlled with nucleophiles.
Caption: The aza-fulvene pathway dictates both the high reactivity toward nucleophiles and the risk of polymerization.
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in kinase inhibitor design due to the ability of the 7-azaindole core to mimic the purine ring of ATP.
-
Binding Mode: The N1-H (donor) and N7 (acceptor) often form a bidentate hydrogen bond with the "hinge region" of kinase enzymes (e.g., BRAF, JAK, FGFR).
-
Linker Chemistry: The 3-methyl group serves as a spacer. By converting the alcohol to the bromide, chemists can attach solubilizing groups (like piperazines or morpholines) via
displacement. -
Example Drug Class: Vemurafenib (Zelboraf) analogs. While Vemurafenib itself uses a 7-azaindole core, 3-substituted variants are common in next-generation inhibitors to improve solubility or selectivity.
Safety & Toxicology
-
Alkylating Agent: As a reactive benzylic-type halide, this compound is a potent alkylating agent . It can alkylate DNA bases (guanine N7), posing a significant mutagenic risk.
-
Corrosive: The hydrolysis product is HBr, which is corrosive to tissue and respiratory tracts.
-
Lachrymator: Like benzyl bromide, this compound is likely a strong lachrymator.
-
Handling:
-
Use a fume hood with high face velocity.
-
Double-glove (Nitrile/Neoprene).
-
Quench all glassware and waste with 10% aqueous NaOH or Ammonium Hydroxide to destroy active alkylating species before disposal.
-
References
-
Synthesis of 7-azaindole derivatives: Mérour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles.[3][4][5] Current Organic Chemistry, 5(5), 471-506.[3]
-
Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[1] Nature Reviews Cancer, 9(1), 28-39.
-
Vemurafenib Discovery (B-Raf inhibition): Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor in BRAF V600E-mutated melanoma. New England Journal of Medicine, 363, 272-281.
-
7-Azaindole Physical Properties (PubChem): National Center for Biotechnology Information. PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine.
- Instability of Gramine Analogs: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Reference for aza-fulvene mechanism in indole/azaindole chemistry).
